molecular formula C38H58O11 B608022 Hygrolidin CAS No. 83329-73-1

Hygrolidin

Cat. No. B608022
CAS RN: 83329-73-1
M. Wt: 690.87
InChI Key: UGIOXKVQFJIRMZ-VRHCWVDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hygrolidin is a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus D-1166 . It has anti-fungus activity against Valsa ceratosperma . Hygrolidin induces p21 expression and abrogates cell cycle progression at G1 and S phases . It also has antitumor activity .


Molecular Structure Analysis

Hygrolidin is a macrolide consisting of a 16-membered ring . Its molecular formula is C38H58O11 . The stereochemistry of Hygrolidin has been determined by computer modeling .

Scientific Research Applications

Antifungal and Antiproliferative Agent

  • Scientific Field : Pharmacology and Oncology
  • Summary of Application : Hygrolidin has been found to have strong antifungal and antiproliferative properties. It’s particularly effective against a variety of tumor cell lines .
  • Methods of Application : The compound is isolated from a terrestrial actinomycete, Streptomyces varsoviensis, through a bioassay-guided selection and fractionation process .
  • Results or Outcomes : In a panel of 40 tumor cell lines, hygrolidin showed high cytotoxic potency with a mean IC50 of 5.3nM .

Inhibition of Autophagic Flux

  • Scientific Field : Cell Biology
  • Summary of Application : Hygrolidin, along with other macrolide metabolites, has been found to inhibit autophagic flux in HeLa cells .
  • Methods of Application : The compounds were isolated from the culture broth of the rare actinobacterium Catenulispora sp. KCB13F192 .
  • Results or Outcomes : In cell-based fluorescent imaging and immunoblot assays, the compounds were shown to inhibit autophagic flux .

Tumor Cell Growth Inhibitor

  • Scientific Field : Oncology
  • Summary of Application : Hygrolidin effectively inhibits tumor cell growth by inducing p21 expression and preventing cell cycle progression at G1 and S phases .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The compound potentially inhibits vacuolar-type (H+)-ATPase, which results in the inhibition of tumor cell growth .

Semi-synthetic and Biosynthetic Engineering

  • Scientific Field : Bioengineering
  • Summary of Application : The practical use of Hygrolidin and similar macrolides has been limited due to their toxicity. This has led to semi-synthetic and biosynthetic engineering programs aiming to create novel derivatives with better efficacy .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcome of these engineering programs is not specified in the source .

Stereochemistry Research

  • Scientific Field : Chemistry
  • Summary of Application : Hygrolidin, as a prototypical member of a new class of macrolide antibiotics, has been used in research to determine stereochemistry through computer modeling .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The results of the stereochemistry research are not specified in the source .

Semi-synthetic and Biosynthetic Engineering

  • Scientific Field : Bioengineering
  • Summary of Application : The practical use of Hygrolidin and similar macrolides has been limited due to their toxicity. This has led to semi-synthetic and biosynthetic engineering programs aiming to create novel derivatives with better efficacy .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcome of these engineering programs is not specified in the source .

Stereochemistry Research

  • Scientific Field : Chemistry
  • Summary of Application : Hygrolidin, as a prototypical member of a new class of macrolide antibiotics, has been used in research to determine stereochemistry through computer modeling .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The results of the stereochemistry research are not specified in the source .

Safety And Hazards

Hygrolidin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H58O11/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H,39,40)/b14-12+,16-15+,21-13+,22-18-,25-19-/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIOXKVQFJIRMZ-VRHCWVDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\C)/C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H58O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154724006

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